

An In-Depth Technical Guide to Aleglitazar: Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Aleglitazar*

Cat. No.: *B3328504*

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Abstract

Aleglitazar is a dual peroxisome proliferator-activated receptor (PPAR) agonist with a balanced affinity for both PPAR α and PPAR γ subtypes. Developed for the potential treatment of type 2 diabetes mellitus (T2DM) with coexisting dyslipidemia, it represents a therapeutic strategy aimed at simultaneously managing hyperglycemia and lipid abnormalities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and in vitro/in vivo pharmacological properties of **Aleglitazar**. Detailed experimental protocols and visualizations of key signaling pathways are included to support further research and development in this area. Although the clinical development of **Aleglitazar** was discontinued, the wealth of data generated provides valuable insights into the pharmacology of dual PPAR agonists.

Chemical Structure and Physicochemical Properties

Aleglitazar, with the IUPAC name (2S)-2-Methoxy-3-{4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl}propanoic acid, is a synthetic α -alkoxy- β -arylpropionic acid derivative.^[1]

Table 1: Chemical and Physicochemical Properties of **Aleglitazar**

Property	Value	Reference(s)
IUPAC Name	(2S)-2-Methoxy-3-{4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl}propanoic acid	[1]
CAS Number	475479-34-6	[2]
Molecular Formula	C ₂₄ H ₂₃ NO ₅ S	[2]
Molecular Weight	437.51 g/mol	[2]
SMILES	<chem>CC1=C(CCOc2ccc(C--INVALID-LINK--C(O)=O)c3c2C=CS3)N=C(c4c cccc4)O1</chem>	[1]
Melting Point	146-147 °C	
Solubility	DMSO: ≥ 50 mg/mL (114.28 mM)	[3]
	10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: 2 mg/mL (4.57 mM)	[3]
pKa (Predicted)	3.82 (most acidic)	
LogP (Predicted)	4.4	

Mechanism of Action: Dual PPAR α /y Agonism

Aleglitazar functions as a potent and balanced agonist for both PPAR α and PPARy nuclear receptors.[4] These receptors act as ligand-activated transcription factors that regulate the expression of a wide array of genes involved in glucose and lipid metabolism, as well as inflammation.[5]

Upon activation by a ligand such as **Aleglitazar**, the PPAR receptor undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators. This complex then heterodimerizes with the retinoid X receptor (RXR). The PPAR-

RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes, thereby modulating their transcription.[6][7]

- **PPAR α Activation:** Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle, PPAR α activation leads to the upregulation of genes involved in fatty acid uptake, β -oxidation, and lipoprotein metabolism. This results in a reduction of circulating triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[5]
- **PPAR γ Activation:** Highly expressed in adipose tissue, PPAR γ is a master regulator of adipogenesis. Its activation enhances insulin sensitivity, promotes glucose uptake in peripheral tissues, and modulates the expression of adipokines.[5]

The dual agonism of **Aleglitazar** is designed to provide a comprehensive therapeutic effect by simultaneously addressing the dyslipidemia (via PPAR α) and insulin resistance (via PPAR γ) commonly observed in patients with T2DM.[8]

In Vitro Pharmacology

Binding Affinity and Potency

Aleglitazar demonstrates high-affinity binding and potent activation of both human PPAR α and PPAR γ . The balanced nature of its dual agonism is a key feature of its pharmacological profile.

Table 2: In Vitro Binding Affinity and Potency of **Aleglitazar**

Assay Type	Receptor Subtype	Species	Value	Reference(s)
EC ₅₀	PPAR α	Human	5 nM	[4]
PPAR γ	Human	9 nM	[4]	
PPAR α	Rat	2.26 μ M	[3]	
PPAR α	Mouse	2.34 μ M	[3]	
IC ₅₀	PPAR α	Human	38 nM	[3]
PPAR γ	Human	19 nM	[3]	

Experimental Protocols

This assay quantifies the ability of a compound to activate PPAR-mediated gene transcription.

- Cell Line: Baby Hamster Kidney cells (BHK21).
- Methodology:
 - BHK21 cells are cultured in DMEM with 10% fetal bovine serum.
 - Cells are seeded in 6-well plates and co-transfected with expression vectors for the GAL4 DNA-binding domain fused to the ligand-binding domain of human PPAR α or PPAR γ , and a reporter plasmid containing a GAL4 upstream activating sequence driving a luciferase reporter gene. A β -galactosidase expression vector is also co-transfected for normalization.
 - After a 4-hour incubation with the transfection mix, cells are treated with varying concentrations of **Aleglitazar** or a vehicle control.
 - Following a 24-hour incubation period, cells are lysed.
 - Luciferase activity in the cell lysates is measured using a luminometer.
 - β -galactosidase activity is measured to normalize for transfection efficiency.

- EC₅₀ values are calculated from the dose-response curves.[\[4\]](#)

This assay measures the ligand-dependent interaction between a PPAR and a cofactor peptide.

- Methodology:
 - A GST-tagged PPAR ligand-binding domain (LBD) is incubated with a terbium-labeled anti-GST antibody (donor fluorophore) and a fluorescently labeled cofactor peptide (acceptor fluorophore) in the presence of varying concentrations of **Aleglitazar**.
 - Binding of the ligand to the LBD induces a conformational change that promotes the recruitment of the cofactor peptide.
 - This brings the donor and acceptor fluorophores into close proximity, resulting in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
 - The TR-FRET signal is measured, and EC₅₀ values are determined from the dose-response curves.[\[4\]](#)

In Vivo Pharmacology and Pharmacokinetics

Preclinical and clinical studies have demonstrated the efficacy of **Aleglitazar** in improving glycemic control and lipid profiles.

Table 3: Summary of In Vivo Effects of **Aleglitazar**

Species	Model	Key Findings	Reference(s)
Rhesus Monkey	Obese, hypertriglyceridemic, insulin-resistant	Reduced triglycerides by 89%, increased HDL-C by 125%, improved insulin sensitivity by 60%.	[9]
Human	Type 2 Diabetes	Dose-dependent improvements in fasting and postprandial glucose, insulin resistance, and lipid parameters.	[10]
Human	Type 2 Diabetes with recent Acute Coronary Syndrome	Increased incidence of adverse events (bone fractures, heart failure, gastrointestinal bleeding) leading to trial termination.	[9]

Pharmacokinetics

- Absorption: **Aleglitazar** is orally bioavailable.
- Metabolism: **Aleglitazar** is metabolized, and co-administration with clopidogrel (a moderate CYP2C8 inhibitor) has been shown to increase its plasma exposure, suggesting that CYP2C8 is involved in its metabolism.
- Excretion: Information on the excretion of **Aleglitazar** is limited in the provided search results.

Signaling Pathways and Gene Regulation

The activation of PPAR α and PPAR γ by **Aleglitazar** initiates a cascade of transcriptional events that underlie its therapeutic effects.

PPAR α Signaling Pathway

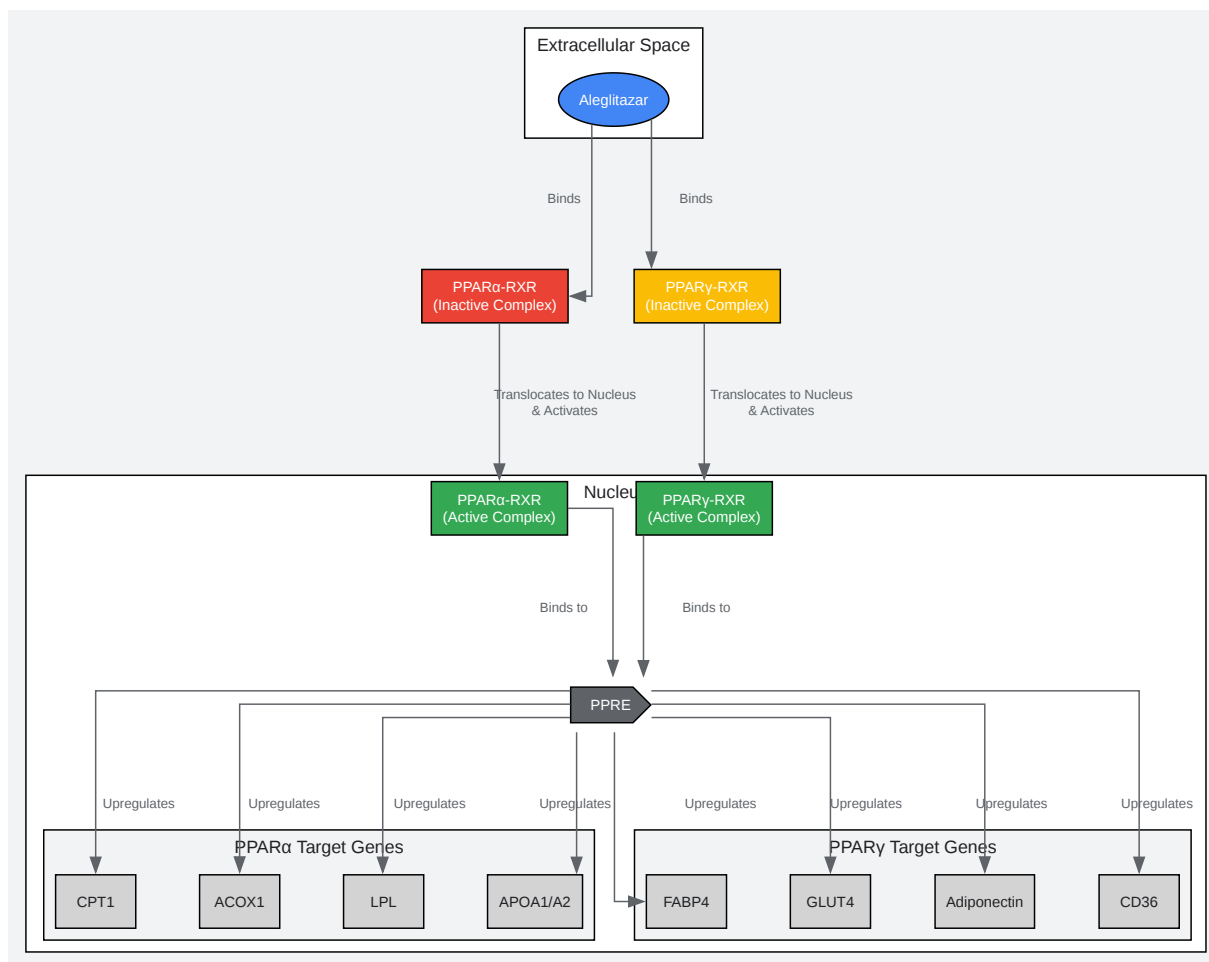
Activation of PPAR α by **Aleglitazar** leads to the upregulation of genes involved in fatty acid metabolism, such as:

- Carnitine Palmitoyltransferase 1 (CPT1): Facilitates the transport of fatty acids into the mitochondria for β -oxidation.
- Acyl-CoA Oxidase (ACOX1): The first and rate-limiting enzyme of the peroxisomal fatty acid β -oxidation pathway.
- Lipoprotein Lipase (LPL): Hydrolyzes triglycerides in lipoproteins, releasing fatty acids for uptake by tissues.
- Apolipoproteins A-I and A-II (APOA1, APOA2): Major protein components of HDL, involved in reverse cholesterol transport.

PPAR γ Signaling Pathway

Aleglitazar-mediated activation of PPAR γ influences the expression of genes such as:

- Fatty Acid Binding Protein 4 (FABP4/aP2): Involved in the intracellular transport of fatty acids in adipocytes.
- Glucose Transporter Type 4 (GLUT4): Facilitates insulin-stimulated glucose uptake into muscle and adipose tissue.
- Adiponectin: An adipokine that enhances insulin sensitivity and has anti-inflammatory properties.
- CD36: A fatty acid translocase involved in the uptake of long-chain fatty acids.

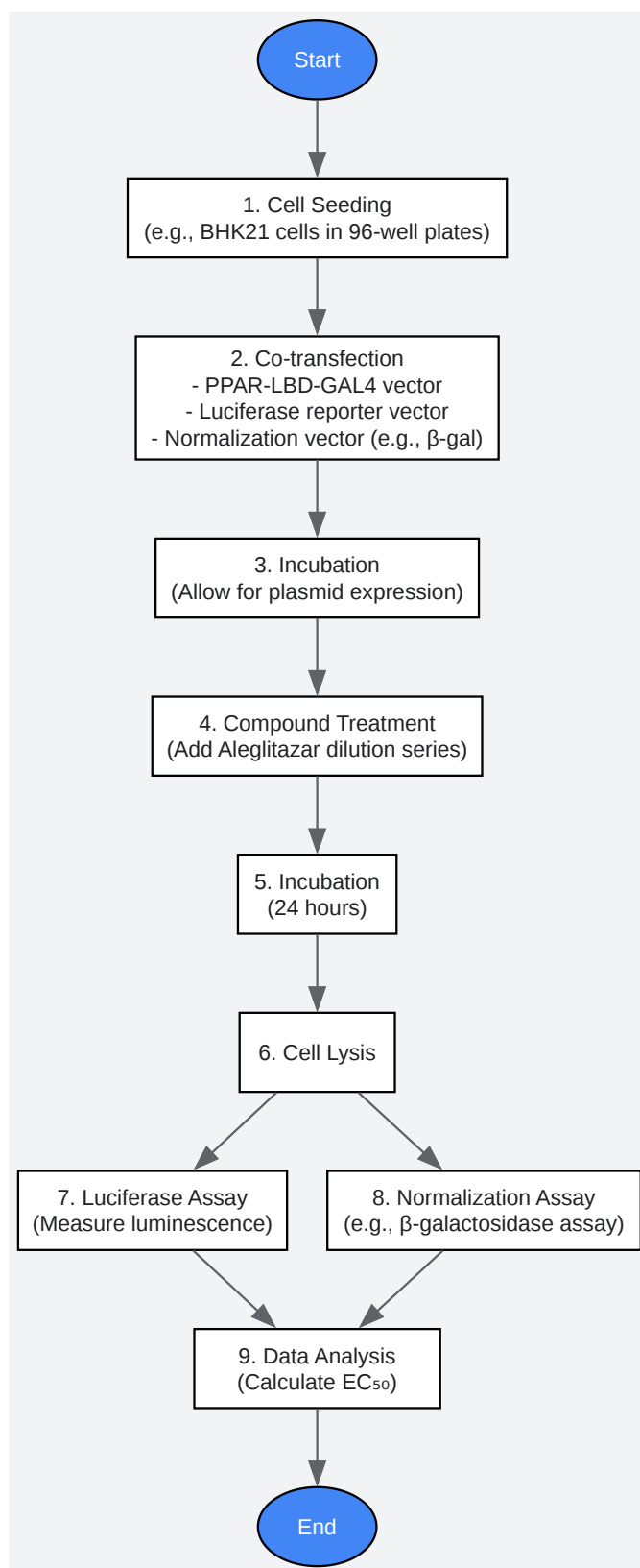


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Caption: **Aleglitazar's** dual PPARα/γ signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a cell-based PPAR transactivation assay used to characterize the activity of compounds like **Aleglitazar**.



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Caption: Workflow for a PPAR transactivation assay.

Conclusion

Aleglitazar is a well-characterized dual PPAR α /y agonist that exhibits a potent and balanced activity profile. Its ability to simultaneously modulate lipid and glucose metabolism through the activation of both PPAR subtypes provided a strong rationale for its development as a therapy for T2DM. While its clinical development was halted due to safety concerns in a specific patient population, the extensive preclinical and clinical data available for **Aleglitazar** continue to be a valuable resource for researchers in the field of metabolic diseases and nuclear receptor pharmacology. The detailed information on its chemical properties, mechanism of action, and effects on gene expression presented in this guide serves to facilitate a deeper understanding of this compound and the broader class of dual PPAR agonists.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to Aleglitazar: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3328504#chemical-structure-and-properties-of-aleglitazar]

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